molecular formula C17H16FN3O B5615230 6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol

6-fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol

Cat. No. B5615230
M. Wt: 297.33 g/mol
InChI Key: NESOKKVMQKXMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, nucleophilic additions, or palladium-catalyzed cross-coupling reactions. For instance, quinolin-4-ones have been synthesized via reactions that demonstrate potent cytotoxic activity against cancer cell lines, highlighting the relevance of such compounds in medicinal chemistry (Huang et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including fluoroquinolines, is crucial for their biological activity. X-ray crystallography and spectroscopic methods often reveal the presence of intramolecular hydrogen bonding and π-stacking interactions, which are significant for their stability and interaction with biological targets. For example, the analysis of 1-benzyl-6-fluoro-quinolin-4-one derivatives has provided insights into their potential as antimicrobial and antiviral agents (Vaksler et al., 2023).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. These reactions are essential for modifying the quinoline core to enhance its biological activity and solubility. For example, the reaction of 6-fluoroquinoline with triethylmethanetricarboxylate leads to compounds with significant antitubercular properties (Ukrainets et al., 2006).

properties

IUPAC Name

6-fluoro-2-[(2-pyridin-3-ylethylamino)methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-3-4-16-15(8-13)17(22)9-14(21-16)11-20-7-5-12-2-1-6-19-10-12/h1-4,6,8-10,20H,5,7,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESOKKVMQKXMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCNCC2=CC(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-{[(2-pyridin-3-ylethyl)amino]methyl}quinolin-4-ol

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